molecular formula C15H15NO5S B11942913 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate CAS No. 5465-83-8

4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B11942913
CAS No.: 5465-83-8
M. Wt: 321.3 g/mol
InChI Key: SPHQXDSNIWEZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C15H15NO5S and an average molecular mass of 321.347 g/mol . It is characterized as a sulfonate ester, where the 2,4,6-trimethylbenzenesulfonate (or mesitylenesulfonate) group is linked to a 4-nitrophenyl leaving group. This structural motif is typical of reagents used in organic synthesis, particularly in facilitating nucleophilic substitution reactions. The 4-nitrophenolate anion is an excellent leaving group, making this compound a potential activating agent for the sulfonation of other molecules or for use in the synthesis of more complex structures. In research, sulfonate esters of this type are valuable in synthesis chemistry. For instance, the closely related 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) is known for its application in the synthesis of mono-6-substituted cyclodextrins, which are important supramolecular hosts . These sulfonated cyclodextrin intermediates are crucial for attaching the host molecule to larger systems in pharmaceutical, cosmetic, and food research . Furthermore, 2,4,6-trimethylbenzenesulfonyl derivatives serve as key intermediates in the preparation of biologically active molecules, such as antimicrobial hydrazones . Researchers can use this reagent to introduce the mesitylenesulfonate group or to activate alcohols for further functionalization. Handle with care, as the toxicological properties of this specific compound have not been fully investigated . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

5465-83-8

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(4-nitrophenyl) 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C15H15NO5S/c1-10-8-11(2)15(12(3)9-10)22(19,20)21-14-6-4-13(5-7-14)16(17)18/h4-9H,1-3H3

InChI Key

SPHQXDSNIWEZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most direct method involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 4-nitrophenol under basic conditions. This SNAr pathway leverages the electron-withdrawing nitro group on the phenol to enhance electrophilicity at the sulfonate ester’s sulfur center.

General Procedure :

  • Reactants :

    • 2,4,6-Trimethylbenzenesulfonyl chloride (1.2 equiv)

    • 4-Nitrophenol (1.0 equiv)

    • Triethylamine (2.5 equiv) as a base

  • Solvent : 1,2-Dimethoxyethane (DME) or dichloromethane (DCM)

  • Conditions :

    • Temperature: 50°C for 24 hours

    • Molecular sieves (4 Å) to absorb moisture

  • Workup :

    • Dilution with ethyl acetate

    • Aqueous extraction (3×) with brine

    • Drying over Na₂SO₄

    • Column chromatography (n-hexane/ethyl acetate, 4:1)

Yield : ~70%.

Sulfonic Acid Esterification

An alternative route involves esterification of 2,4,6-trimethylbenzenesulfonic acid with 4-nitrophenyl chloroformate. This method is less common but useful when sulfonyl chlorides are unavailable.

Procedure :

  • Reactants :

    • 2,4,6-Trimethylbenzenesulfonic acid (1.0 equiv)

    • 4-Nitrophenyl chloroformate (1.1 equiv)

    • Pyridine (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions :

    • Temperature: 0°C → room temperature, 12 hours

  • Workup :

    • Filtration to remove pyridinium salts

    • Solvent evaporation

    • Recrystallization from ethanol/water

Yield : ~65%.

Critical Reaction Parameters

Solvent and Base Selection

  • DME vs. DCM : DME enhances solubility of ionic intermediates in SNAr, improving yields compared to DCM.

  • Triethylamine vs. Pyridine : Triethylamine outperforms pyridine in deprotonating 4-nitrophenol (pKa ~7.1), ensuring complete conversion.

Temperature and Moisture Control

  • 50°C : Optimal for balancing reaction rate and minimizing side reactions (e.g., sulfonyl chloride hydrolysis).

  • Molecular Sieves : Critical for anhydrous conditions, increasing yield by 15–20%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) :

    • δ 7.67 (d, 2H, Ar–H, J = 8.2 Hz) – sulfonate aryl protons

    • δ 7.29–7.23 (m, 5H) – overlapping aromatic signals

    • δ 2.54 (s, 9H) – trimethyl groups.

  • IR (KBr) :

    • 1360 cm⁻¹ (S=O asymmetric stretch)

    • 1175 cm⁻¹ (S=O symmetric stretch).

Physical Properties

  • Melting Point : 100–103°C

  • Rf : 0.37 (n-hexane/ethyl acetate, 4:1)

Comparative Analysis of Methods

Parameter SNAr Route Esterification
Starting Material CostModerateHigh
Reaction Time24 h12 h
Yield70%65%
Purification ComplexityColumn chromatographyRecrystallization
ScalabilityIndustrialLab-scale

Industrial-Scale Considerations

Catalyst and Reagent Optimization

  • Triphosgene Alternative : Replacing sulfonyl chlorides with triphosgene (BTC) reduces costs but requires stringent temperature control (<25°C).

  • Antioxidants : Sodium sulfite (0.1 wt%) prevents oxidation of sensitive intermediates.

Waste Management

  • Byproducts : HCl (from SNAr) and CO₂ (from esterification) require neutralization with NaOH scrubbers.

  • Solvent Recovery : DME and DCM are recycled via distillation, achieving >90% recovery.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

  • Cause : Residual moisture in solvents or reagents.

  • Solution : Pre-drying solvents over molecular sieves and using excess base.

Regioselectivity in SNAr

  • Cause : Competing reactions at ortho/para positions of 4-nitrophenol.

  • Solution : Steric hindrance from 2,4,6-trimethyl groups ensures >95% para selectivity .

Chemical Reactions Analysis

4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonate group acts as a leaving group.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: Although less common, the methyl groups on the benzene ring can be oxidized to carboxylic acids under strong oxidative conditions.

Scientific Research Applications

4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves nucleophilic substitution at the sulfonyl group. The sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to create complex molecules from simpler precursors .

Comparison with Similar Compounds

2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate

  • Structural Differences: The nitro groups are positioned at 2 and 4 on the phenyl ring, compared to the single para-nitro group in the target compound.
  • Crystallographic Properties: The dinitro derivative crystallizes in the monoclinic space group P2₁/c, with a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å, and β = 93.0630(18)° . Intermolecular interactions include S=O⋯N (3.077 Å) and π-π stacking (3.723 Å planar distance), forming supramolecular layers . In contrast, the target compound’s single nitro group may reduce such interactions, leading to different packing motifs.
  • Synthesis :
    • Synthesized via a biphasic system (THF/water with K₂CO₃), improving efficiency and reducing environmental impact . Similar methods may apply to the target compound.

4-N,N-Dimethylamino-4′-N′-Methyl-Stilbazolium 2,4,6-Trimethylbenzenesulfonate (DSTMS)

  • Structural Differences :
    • DSTMS contains a stilbazolium cation paired with the mesitylenesulfonate anion, unlike the neutral sulfonate ester structure of the target compound .
  • Optical Properties: DSTMS exhibits strong nonlinear optical (NLO) activity, generating terahertz (THz) waves with electric fields up to GV/m .
  • Crystal Growth: DSTMS crystals grown via slow solvent evaporation (methanol) show a bandgap of 2.28 eV and high THz transparency . The target compound’s growth conditions and optoelectronic properties remain unexplored in the literature.

4-Nitrophenyl 4-Bromobenzenesulfonate

  • Structural Differences :
    • Features a bromine substituent on the sulfonate benzene ring instead of methyl groups .
  • Crystallography :
    • S–O and S=O bond lengths (1.6387 Å and 1.4198 Å, respectively) are comparable to those in the target compound, suggesting similar sulfonate geometries .
    • Bromine’s larger atomic radius may introduce steric and electronic effects distinct from the trimethyl groups in the target compound.

Comparative Data Table

Property 4-Nitrophenyl 2,4,6-Trimethylbenzenesulfonate 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate DSTMS
Molecular Formula C₁₅H₁₅NO₅S C₁₅H₁₄N₂O₇S C₂₅H₂₈N₂O₃S
Functional Groups 4-Nitrophenyl, 2,4,6-trimethylsulfonate 2,4-Dinitrophenyl, 2,4,6-trimethylsulfonate Stilbazolium cation, mesitylenesulfonate
Crystal System Not reported Monoclinic (P2₁/c) Monoclinic (reported for DSTMS)
Key Applications Organic synthesis precursor Synthesis intermediate THz wave generation
Synthesis Method Not explicitly detailed Biphasic THF/water with K₂CO₃ Slow solvent evaporation (methanol)
Notable Interactions Anticipated C–H⋯O and π-π stacking S=O⋯N, π-π stacking Ionic interactions, π-conjugation

Key Research Findings

  • Reactivity : The electron-withdrawing nitro group in the target compound likely enhances sulfonate leaving-group ability, making it reactive toward nucleophiles like amines or thiols .
  • Thermal Stability : Methyl groups may improve thermal stability relative to nitro-rich analogs, which are prone to decomposition under high-energy conditions .

Biological Activity

4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate (CAS No. 5465-83-8) is a sulfonate ester compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a 2,4,6-trimethylbenzenesulfonate moiety. Its molecular formula is C13H15N2O5SC_{13}H_{15}N_{2}O_{5}S, with a molecular weight of approximately 301.34 g/mol. The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions are crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that sulfonate esters like 4-nitrophenyl derivatives exhibit antimicrobial activity. A study on various sulfonate esters linked to isoniazid (INH) demonstrated that compounds with nitrophenyl groups showed significant antitubercular activity against Mycobacterium tuberculosis (Mtb) strains. Specifically, compounds featuring the 4-nitrophenyl group exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μM against resistant strains of Mtb .

CompoundMIC (μM)Activity Against Mtb
SIH9 (4-Nitrophenyl)25Active
SIH1 (Methyl group)6.25Most Active
SIH12 (Biphenyl)12.5Active

This data suggests that the incorporation of nitro groups into sulfonate esters can enhance their biological efficacy, particularly in targeting resistant bacterial strains.

The proposed mechanism for the biological activity of these compounds involves interaction with bacterial enzymes and metabolic pathways. The nitro group may undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that disrupt cellular processes.

Case Studies

  • Antitubercular Screening : A series of experiments evaluated the antitubercular properties of various derivatives of sulfonate esters linked to INH. The study found that modifications at the para position significantly influenced activity levels, indicating structure-activity relationships that could guide future drug design .
  • Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of these compounds on mammalian cell lines. Results indicated that while some derivatives showed promising antibacterial activity, they also exhibited varying levels of cytotoxicity, necessitating further optimization for therapeutic applications .

Q & A

Q. Key Parameters

ConditionValue/Description
Solvent SystemTHF/Water (1:1)
BaseK₂CO₃ (hydrated)
Reaction TimeReduced compared to traditional methods
Purity>95% (confirmed by X-ray diffraction)

Basic: How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals a monoclinic system (space group P2₁/c) with cell parameters:

  • a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å
  • β = 93.0630(18)°, V = 1563.3(4) ų, Z = 4.

The sulfonyl group adopts a gauche conformation (C7–S1–O1–C1 torsion angle: 73.8°), and non-covalent interactions (S=O⋯N, π-π stacking) stabilize the supramolecular assembly .

Advanced: What mechanistic insights explain the role of K⁺ ions in aryl sulfonate formation?

K⁺ ions stabilize transition states during nucleophilic substitution. Computational models suggest a six-membered cyclic transition state where K⁺ coordinates with the sulfonate oxygen and nitro group, lowering activation energy. This aligns with kinetic studies showing accelerated reaction rates in the presence of K₂CO₃ .

Q. Mechanistic Analysis

ObservationInterpretation
Rate enhancement with K⁺Stabilization of charge-separated TS
RegioselectivityElectron-withdrawing groups favor S-O cleavage

Advanced: How does regioselective bond cleavage in sulfonate esters influence downstream applications?

Controlled cleavage of C–O or S–O bonds via amination yields arylsulfonamides or arylamines, respectively. For example:

  • S–O cleavage : Produces sulfonamides (biologically active scaffolds).
  • C–O cleavage : Generates arylamines (precursors for pharmaceuticals).

Reaction conditions (e.g., amine nucleophilicity, solvent polarity) dictate selectivity. SC-XRD data on analogous compounds suggest steric and electronic factors at the sulfonyl center influence cleavage pathways .

Advanced: What nonlinear optical (NLO) properties make this compound relevant for terahertz (THz) wave generation?

Analogous stilbazolium sulfonates (e.g., DSTMS) exhibit high electro-optic coefficients (>100 pm/V) and broad THz transparency. 4-Nitrophenyl derivatives may similarly enable intense THz pulses via optical rectification. Key parameters include:

  • Nonlinear susceptibility (χ⁽²⁾) : Enhanced by electron-withdrawing nitro groups.
  • Phase-matching : Achieved through birefringent crystal packing .

Q. THz Performance Metrics

PropertyValue (Analogous Compound)
Electric Field StrengthUp to 1.5 MV/cm
Bandwidth0.15–5.5 THz
Phase ControlAdjustable via crystal orientation

Advanced: How do intermolecular interactions in the crystal lattice affect reactivity?

Supramolecular layers formed via S=O⋯N (3.077 Å) and π-π stacking (3.723 Å) interactions create a rigid framework. These interactions:

  • Stabilize transition states : Pre-organize reactants for regioselective transformations.
  • Inhibit hydrolysis : Shield the sulfonate ester from moisture in solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.